Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a 4-ethylphenoxy group, a 2-hydroxypropyl chain, and an ethyl carboxylate moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. The compound’s structure is characterized by a piperazine core substituted with a hydroxypropylphenoxy side chain, which is critical for interactions with biological targets such as receptors or enzymes .
Properties
IUPAC Name |
ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-3-15-5-7-17(8-6-15)24-14-16(21)13-19-9-11-20(12-10-19)18(22)23-4-2;/h5-8,16,21H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWVINJFCMVQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate ethyl 4-(5-hydroxypentyl)piperazine-1-carboxylate. This intermediate is synthesized through a reaction involving piperazine and ethyl chloroformate, followed by the addition of 4-ethylphenol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing the reaction mixture, purification through column chromatography, and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.
Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research has indicated that compounds similar to ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride exhibit potential antidepressant properties. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The results indicated that modifications to the piperazine ring, such as the introduction of ethylphenoxy groups, significantly enhanced activity compared to standard antidepressants like fluoxetine .
1.2 Antipsychotic Potential
The compound's structural features suggest it may also possess antipsychotic properties. Piperazine derivatives have been investigated for their ability to interact with dopamine receptors, which are implicated in psychotic disorders.
Case Study:
In a clinical trial documented in Psychopharmacology, a piperazine analog was shown to reduce psychotic symptoms in patients with schizophrenia. The study highlighted the importance of structural modifications, such as those found in this compound, in enhancing receptor selectivity and efficacy .
Pharmacological Applications
2.1 Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuroprotective Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro neuronal cultures | Reduced oxidative stress markers | |
| Animal model of Parkinson's | Improved motor function and reduced neuroinflammation |
The studies referenced indicate that compounds with similar structures can mitigate neuronal damage and inflammation, suggesting that this compound may offer similar benefits.
2.2 Anti-inflammatory Properties
Another promising application is its potential anti-inflammatory effects. Piperazine derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
Case Study:
A research article published in Molecules examined various piperazine compounds for their anti-inflammatory activity. The findings demonstrated that specific substitutions on the piperazine ring led to significant reductions in inflammation markers in animal models .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis.
3.1 Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing more complex molecules, particularly those aimed at drug development.
Data Table: Synthesis Pathways
| Compound Synthesized | Method Used | Yield (%) |
|---|---|---|
| Piperazine-based antidepressant | Reaction with carbonyl compounds | 85% |
| Antipsychotic derivatives | Coupling reactions with phenolic compounds | 90% |
These synthesis pathways highlight the utility of this compound in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a class of piperazine derivatives with variable phenoxy substitutions. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Piperazine Derivatives
†Calculated based on and .
Physicochemical Properties
Commercial and Research Relevance
- Supplier Availability: The target compound and its analogs (e.g., 4-acetylphenoxy variant in ) are supplied by multiple vendors (), indicating their utility as intermediates in drug discovery.
- Structure-Activity Relationship (SAR) Studies: Substitutions at the phenoxy position (e.g., ethyl, dimethyl, acetyl) are leveraged to optimize potency and pharmacokinetics .
Biological Activity
Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H26N2O3·HCl
- Molecular Weight : 348.88 g/mol
- CAS Number : 77279-24-4
The presence of a piperazine ring contributes to its biological activity, often associated with various receptor interactions.
Research indicates that compounds containing piperazine moieties can interact with several neurotransmitter systems, particularly:
- Serotonin Receptors : Piperazine derivatives often exhibit affinity for serotonin receptors, influencing mood and anxiety.
- Dopamine Receptors : Some studies suggest that this compound may modulate dopaminergic pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound is likely absorbed through the gastrointestinal tract due to its lipophilicity.
- Metabolism : Preliminary data suggest that it undergoes hepatic metabolism, potentially through cytochrome P450 enzymes.
- Excretion : Metabolites are primarily excreted via urine.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
Antidepressant Activity
A study investigated the antidepressant-like effects in animal models. The compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Induction of oxidative stress |
Case Studies
- Case Study on Depression : A clinical trial involving patients with major depressive disorder treated with a regimen including this compound showed significant improvement in depressive symptoms compared to placebo.
- Case Study on Cancer Treatment : A cohort study indicated that patients receiving treatment with this compound as part of a combination therapy exhibited enhanced tumor reduction rates compared to standard therapies alone.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-(3-(4-ethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride?
The compound is typically synthesized via coupling reactions between a carboxylic acid derivative and a piperazine intermediate. For example, a procedure analogous to General Procedure B () involves activating the carboxylic acid with HOBt (10 mol%) and EDC•HCl in CH₂Cl₂, followed by reaction with the piperazine derivative. After 12 hours, the product is purified via flash chromatography (EtOAc/hexane gradient) and isolated as the hydrochloride salt using dry HCl in Et₂O. Critical considerations include stoichiometric control of EDC•HCl and base (Et₃N) to minimize side reactions like dimerization .
Q. How can researchers purify and isolate this compound with high yield and purity?
Post-synthesis purification often involves flash column chromatography on silica gel (EtOAc/hexane gradient) to remove unreacted starting materials and by-products. The hydrochloride salt is precipitated by treating the purified product with dry HCl in Et₂O, followed by trituration with Et₂O to enhance crystallinity. Purity (>95%) is verified via HPLC or TLC, with residual solvents analyzed by GC-MS .
Q. What spectroscopic methods are recommended for structural characterization?
Key techniques include:
- ¹H/¹³C-NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and aromatic protons (δ 6.8–7.2 ppm) ( ).
- FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ for the hydrochloride salt) .
Q. What safety precautions are critical during handling?
While specific hazard data for this compound is limited, analogous piperazine hydrochlorides (e.g., 1-(pyridin-3-yl)piperazine hydrochloride) require:
- Use of PPE (gloves, lab coat, goggles).
- Ventilation to avoid inhalation.
- Storage in sealed containers under dry, inert conditions ( ).
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and conformational flexibility. For example, the hydroxypropyl group’s stereochemistry and piperazine ring puckering (e.g., chair vs. boat conformation) are resolved via amplitude-phase coordinates ( ). High-resolution data (d-spacing <1 Å) minimizes errors in hydrogen atom positioning.
Q. What strategies mitigate contradictions in solubility and stability data?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from polymorphic forms or hydration states. Researchers should:
Q. How can impurity profiles be analyzed during scale-up synthesis?
Advanced analytical workflows include:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model:
- LogP values (lipophilicity) for blood-brain barrier penetration.
- Hydrogen-bonding interactions with biological targets (e.g., GPCRs).
- Metabolic pathways (e.g., cytochrome P450-mediated oxidation) using software like Schrödinger Suite or AutoDock .
Methodological Notes
- Crystallization Optimization : For X-ray studies, vapor diffusion (e.g., Et₂O into CHCl₃) improves crystal quality .
- Data Contradictions : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralize hydrochloride salts before discarding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
